Metasilicic acid

Übersicht

Beschreibung

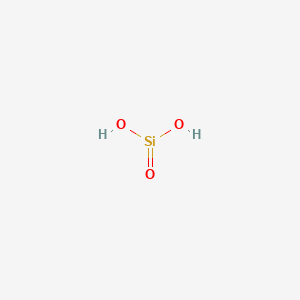

Metasilicic acid is a hypothetical chemical compound with the formula (HO)2SiO . The free acid slowly polymerises in aqueous solution even at low concentrations and cannot be isolated under normal conditions . Compounds including the conjugate base are known as metasilicates and occur widely in nature as inosilicates .

Synthesis Analysis

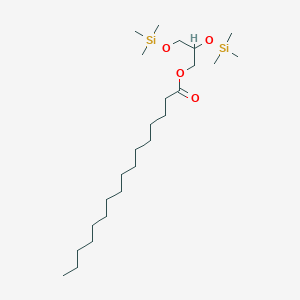

Hydroxyalkylation of the mixture of metasilicic acid and cellulose with glycidol and ethylene carbonate leads to a polyol suitable to obtain rigid polyurethane foams . The composition, structure, and physical properties of the polyol were studied in detail .

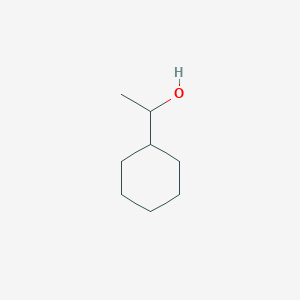

Molecular Structure Analysis

The molecular formula of Metasilicic acid is H2O3Si . The Metasilicic acid molecule contains a total of 5 bonds. There are 3 non-H bonds, 1 multiple bond, 1 double bond, and 2 hydroxyl groups .

Chemical Reactions Analysis

The hydroxyalkylation of the mixture of metasilicic acid and cellulose with glycidol and ethylene carbonate leads to a polyol suitable to obtain rigid polyurethane foams . The composition, structure, and physical properties of the polyol were studied in detail .

Physical And Chemical Properties Analysis

Metasilicic acid has a molar mass of 78.098 g·mol−1 . It is a white powder and is easily moisture-absorbing . The free acid slowly polymerises in aqueous solution even at low concentrations and cannot be isolated under normal conditions .

Wissenschaftliche Forschungsanwendungen

Polyurethane Foam Production

Metasilicic acid is utilized in the production of polyurethane foams. Hydroxyalkylation of metasilicic acid with glycidol and ethylene carbonate results in a polyol suitable for creating rigid polyurethane foams. These foams possess properties such as high thermal resistance and reduced flammability, making them ideal for heat insulating materials .

Enhancing Mechanical Properties of Polymers

The incorporation of metasilicic acid into polymers can significantly improve their mechanical resistance. This is particularly beneficial for polyurethane foams, where the presence of silicon from metasilicic acid increases thermal and flame resistance .

Biodegradable Materials

Metasilicic acid is used to synthesize polyols that are combined with recycled poly(lactic acid) (PLA) for the creation of rigid polyurethane foams susceptible to biodegradation. This application is crucial for developing environmentally friendly materials that fit into the circular economy model .

Waste Management

The use of metasilicic acid in combination with recycled PLA showcases a novel approach to waste management. By converting waste into valuable materials, this application promotes sustainable resource management .

Soil Biodegradation

Rigid polyurethane foams derived from metasilicic acid have been tested for biodegradability in soil environments. This research is vital for assessing the environmental impact of materials and ensuring they do not contribute to long-term pollution .

Thermal Insulation

Metasilicic acid-based polyurethane foams exhibit excellent thermal insulation properties. This makes them suitable for use in construction, particularly in climates with extreme temperatures .

Flame Retardancy

The flame retardant properties of metasilicic acid are leveraged to produce materials that do not emit corrosive smoke while burning. This application is significant for safety in various industries, including construction and manufacturing .

Hydrogeochemical Characterization

In the field of hydrogeology, metasilicic acid plays a role in the characterization of groundwater. It is a component that indicates the water conservation capacity and the recharge processes of groundwater systems .

Wirkmechanismus

Target of Action

The primary targets of metasilicic acid are the silica-aluminate and silicon-containing minerals in the surrounding rocks . These minerals are found in the earth’s crust and are essential components of various geological formations .

Mode of Action

Metasilicic acid interacts with its targets through a process known as water-rock interaction . When low-mineralized precipitation recharges the underground aquifer, it dissolves the silica-aluminate and silicon-containing minerals in the surrounding rocks under the effect of CO2 . This process leads to a large amount of metasilicic acid dissolving into the groundwater .

Biochemical Pathways

The biochemical pathway involved in the action of metasilicic acid is the dissolution of siliceous minerals such as olivine, pyroxene, and albite . This dissolution process is facilitated by deep faults and deep basalt heat flow, which are key conditions for the formation of metasilicic acid .

Pharmacokinetics

Therefore, it cannot be isolated under normal conditions . It’s known that the compound’s action is influenced by environmental factors such as temperature and pressure .

Result of Action

The result of metasilicic acid’s action is the formation of metasilicic acid-type mineral water . This type of water is characterized by its high content of metasilicic acid, which is a common component of groundwater chemistry in certain areas .

Action Environment

The action of metasilicic acid is influenced by various environmental factors. For instance, the water body primarily receives stable recharge from low-mineralized precipitation with ages ranging from 27.7 to 38.4 years and recharge elevations ranging from 1160 to 2393 m . These conditions provide ample time for water-rock interaction, which is crucial for the formation of metasilicic acid .

Safety and Hazards

Metasilicic acid is labeled with the signal word “Warning” and has hazard statements H319 and H335, indicating that it causes serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .

Eigenschaften

IUPAC Name |

dihydroxy(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Si/c1-4(2)3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKVHSBPTUYDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SiO3, H2O3Si | |

| Record name | silicic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Silicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metasilicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30872499 | |

| Record name | Metasilicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.099 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Silicic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Metasilicic acid | |

CAS RN |

7699-41-4, 1343-98-2 | |

| Record name | Silicic acid (H2SiO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metasilicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metasilicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metasilicic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METASILICIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OI8D3YOH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)